
Denatonium saccharide
Descripción general
Descripción
Synthesis Analysis
The synthesis of denatonium saccharide involves sustainable processes starting from commonly used chemicals such as lidocaine. Alkylation of lidocaine with benzyl chloride, followed by an ion exchange reaction, produces denatonium saccharide. This synthesis is optimized according to green chemistry principles, making the process not only efficient but also environmentally friendly (Stachowiak, Wysocki, & Niemczak, 2022).
Molecular Structure Analysis
The molecular structure of denatonium saccharide has been elucidated using spectroscopic methods such as FTIR and NMR spectroscopies. These techniques help in confirming the structure of denatonium saccharide, ensuring the accuracy of the synthesis process and the purity of the compound produced.
Chemical Reactions and Properties
Denatonium saccharide's chemical reactions, particularly its interaction with water and environmental components, have been studied. It has been found in wastewater treatment plant effluents and surface waters, indicating its persistent nature and potential as an anthropogenic contaminant (Lege et al., 2017). Photodegradation and electrochemical degradation experiments have identified transformation products of denatonium, providing insights into its environmental fate and degradation pathways (Lege, Eisenhofer, Heras, & Zwiener, 2019).
Physical Properties Analysis
The physical properties of denatonium saccharide, including its solubility in water and the octanol-water partition coefficient, have been determined following OECD guidelines. These properties are crucial for assessing the compound's environmental impact and its behavior in different media.
Chemical Properties Analysis
Denatonium saccharide's chemical properties, particularly its bitter taste, have been analyzed in various studies. Its aversiveness has been compared with other bitter compounds such as quinine in rats, showing that denatonium is less refused when paired with flavors, suggesting its potential use as a rodent repellent without affecting the palatability of flavored baits (Davis et al., 1987).
Aplicaciones Científicas De Investigación
Aversion Potentiation : Denatonium saccharide can potentiate conditioning to other tastes, such as saccharin, in rats. This suggests a role for denatonium in the development of conditioned taste aversions, highlighting its potential in behavioral studies related to taste and toxicity (Davis, Best, & Grover, 1988).
Comparative Aversiveness : Studies have compared the aversiveness of denatonium saccharide and quinine in rats, finding that rats may perceive quinine as more bitter. This research is significant in understanding the differential responses to bitter compounds in rodents (Davis, Grover, Erickson, Miller, & Bowman, 1987).
Suppressive Effects and Deterrent Potential : Research has evaluated the aversive effects of denatonium saccharide, demonstrating its potential as a deterrent due to its ability to suppress certain behaviors in animals (Davis, Cunningham, Burke, Richard, Langley, & Theis, 1986).
Effects on Drinking Behavior : Investigations into how denatonium saccharide affects the drinking behavior of animals like grasshopper mice provide insights into its impact on ingestive behaviors (Langley, Theis, Davis, Richard, & Grover, 1987).
Cross-Species Analysis of Aversiveness : Research has extended to comparing the aversiveness of denatonium saccharide across different species, including prairie dogs and gerbils, to understand how various species perceive bitterness (Davis, Hoskinson, Wilder, Sander, Larsen, & Knapp, 1988).
Aversiveness in Humans : Studies on human perception of denatonium saccharide's bitterness compared to quinine suggest that denatonium is perceived as more unpleasant, underscoring its potential use in deterring human consumption of certain substances (Davis, Grover, & Erickson, 1987).
Environmental Presence : Denatonium has been detected in wastewater treatment plant effluents and surface waters, indicating its environmental presence and the need for monitoring its impact on ecosystems (Lege, Guillet, Merel, Yanez Heras, & Zwiener, 2017).
Impact on Airway Epithelial Cells : A study found that denatonium can damage mitochondria and induce apoptosis in airway epithelial cells, suggesting implications for respiratory health and the need for careful consideration in its use (Wen, Zhou, Zhang, Li, Wang, Feng, Zhu, Song, Li, & Bai, 2015).
Sustainable Synthesis : Research on the sustainable synthesis of denatonium saccharinate and benzoate, starting from lidocaine, emphasizes the importance of green chemistry in the production of such compounds (Stachowiak, Wysocki, & Niemczak, 2022).
Electrochemical Sensing and Characterization : The development of electrochemical sensing methods for denatonium ion highlights the ongoing efforts to better quantify and characterize this compound in various environments (Olmos & Pereira, 2020).
Safety And Hazards
Direcciones Futuras
The future demand and key players in the Denatonium Saccharide market are poised to play pivotal roles in shaping the industry’s trajectory . The market is marked by a dynamic and rapidly changing competitive landscape . A multitude of players, spanning from well-established industry leaders to pioneering startups, compete for market share and supremacy .
Propiedades
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;1-oxido-1-oxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.C7H5NO3S/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h7-14H,5-6,15-16H2,1-4H3;1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRHOZBCVOAFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C(=C1)C(=O)N=S2(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034361 | |
| Record name | Denatonium saccharide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Denatonium saccharide | |
CAS RN |
90823-38-4, 61724-46-7 | |
| Record name | Denatonium saccharide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090823384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethyl-, salt with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Denatonium saccharide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Acid Violet 68 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Denatonium saccharide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DENATONIUM SACCHARIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2NT7SMW7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



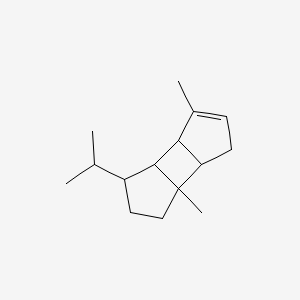

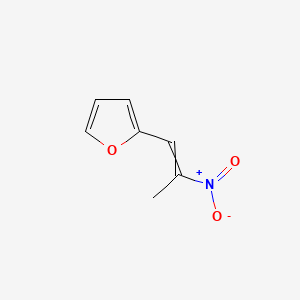

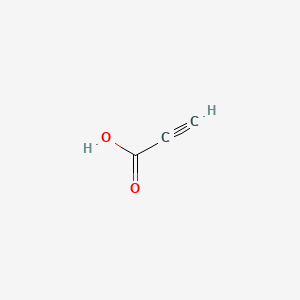
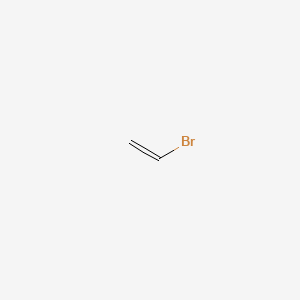
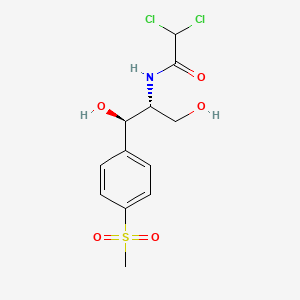
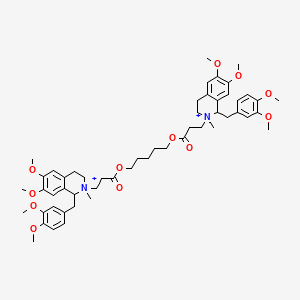
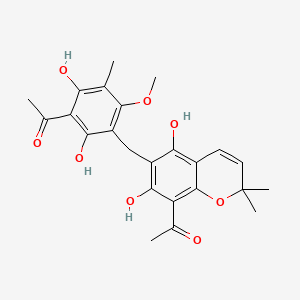
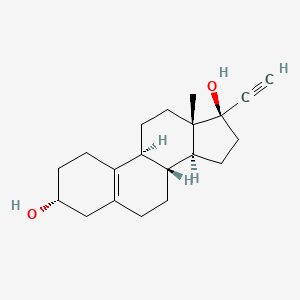
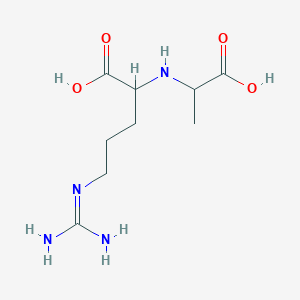
![6-Chloro-2-(1-furo[2,3-c]pyridin-5-ylethylsulfanyl)pyrimidin-4-amine](/img/structure/B1203164.png)
![Acetic acid n-[2-chloro-5-[6-ethyl-2,4-diamino-pyrimid-5-yl]-phenyl]-[benzyl-triazen-3-yl]ethyl ester](/img/structure/B1203165.png)
![(9R,10S,12S)-2,3,9,10,11,12-Hexahydro-10-hydroxy-9-meth yl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3,2,1-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, hexyl ester](/img/structure/B1203166.png)